Methyl glycyl-D-valinate hydrochloride
Description
Significance of Peptide Esters as Core Synthetic Intermediates in Modern Chemistry
Peptide esters are fundamental tools in the chemist's arsenal (B13267) for peptide synthesis, primarily serving as protecting groups for the C-terminal carboxylic acid function of an amino acid or peptide. masterorganicchemistry.com In chemical peptide synthesis, which typically proceeds from the C-terminus to the N-terminus, it is essential to prevent the carboxyl group of the first amino acid from reacting prematurely. wikipedia.org By converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester), its reactivity is masked, allowing the free N-terminal amino group to be coupled with the activated carboxyl group of the next amino acid in the sequence.
This strategy is central to both traditional solution-phase synthesis and the highly efficient solid-phase peptide synthesis (SPPS) pioneered by Robert Bruce Merrifield. wikipedia.org In SPPS, the C-terminal amino acid is often anchored to a solid resin support via an ester linkage, which not only protects the carboxyl group but also simplifies the purification process by allowing excess reagents and by-products to be washed away after each coupling step. wikipedia.org While early applications of pre-formed active esters in SPPS were sometimes limited by slow reaction rates, the development of highly reactive esters and efficient catalysts has led to a resurgence in their use. nih.gov
| Advantage of Using Peptide Esters | Description |
|---|---|
| C-Terminal Protection | Prevents the carboxylic acid group from participating in unwanted side reactions during the coupling of the N-terminus. masterorganicchemistry.com |
| Directed Synthesis | Ensures the peptide chain is extended in the correct N-to-C direction by leaving only the N-terminal amine free to react. wikipedia.org |
| Improved Solubility | Esterification can enhance the solubility of amino acid and peptide intermediates in organic solvents used during synthesis. |
| Foundation for SPPS | Serves as the initial anchor point for attaching the first amino acid to the solid resin support in solid-phase synthesis. wikipedia.org |
Academic Context and Research Landscape of Dipeptide Hydrochlorides
Dipeptides, the shortest peptide chains consisting of two amino acids, are frequently used as prefabricated building blocks in synthetic strategies. numberanalytics.comresearchgate.net They are often prepared, stored, and handled as their hydrochloride salts. The formation of a hydrochloride salt by treating the N-terminal amine with hydrochloric acid provides several practical advantages. It converts the often oily or unstable free amine into a stable, crystalline solid that is easier to handle, weigh, and store. This enhanced stability is crucial for ensuring the purity and reactivity of the dipeptide intermediate over time.
The research landscape for dipeptide hydrochlorides is broad, with applications ranging from fundamental studies of peptide structure to the development of novel therapeutics. numberanalytics.comnih.gov Scientists utilize these compounds as key intermediates in the synthesis of longer bioactive peptides, including hormones, enzyme inhibitors, and antimicrobial agents. numberanalytics.comlifetein.com Research often focuses on developing efficient coupling methods to join these dipeptide units or on creating dipeptides with unique properties, such as those containing non-proteinogenic or D-amino acids to enhance stability or confer specific conformational attributes. rsc.orgnih.gov
Hierarchical Position of Methyl Glycyl-D-Valinate Hydrochloride within Peptide Science
This compound is a specific dipeptide derivative that serves as a highly useful intermediate in synthetic peptide chemistry. Its structure and properties place it at the intersection of several key concepts in the field.
Structural Breakdown and Significance:
Dipeptide Core (Glycyl-D-valinate): The backbone consists of glycine (B1666218) linked to D-valine. Glycine is the simplest amino acid, providing flexibility, while valine is a hydrophobic, branched-chain amino acid.
D-Configuration Amino Acid (D-Valine): The inclusion of D-valine, the non-natural mirror image of the common L-valine, is particularly significant. Peptides containing D-amino acids are highly resistant to degradation by proteases (enzymes that break down proteins), which typically recognize only L-amino acids. lifetein.comlifetein.com This property is highly desirable in the design of peptide-based drugs, as it can dramatically increase their stability and half-life in vivo. lifetein.com Furthermore, the incorporation of a D-amino acid can induce specific secondary structures, such as β-turns, which are critical for the biological activity of many peptides. nih.govpsu.edu
Methyl Ester: The C-terminus of the dipeptide (the carboxyl group of D-valine) is protected as a methyl ester. This is a simple, sterically small protecting group that prevents the carboxylate from reacting while allowing the N-terminal amine of glycine to be coupled with another amino acid.
Hydrochloride Salt: The N-terminal amine of the glycine residue is protonated, forming a hydrochloride salt. This renders the compound a stable, crystalline solid, facilitating its use as a reliable starting material in a multi-step synthesis.
Therefore, this compound is positioned as a strategic building block for the synthesis of specialized peptides. It is designed for the controlled elongation of a peptide chain from its N-terminus and is particularly suited for creating peptides with enhanced proteolytic stability and defined conformational features due to the presence of the D-valine residue. lifetein.comrsc.org
| Property | Value |
|---|---|
| CAS Number | 857722-65-7 bldpharm.com |
| Molecular Formula | C8H17ClN2O3 |
| Molecular Weight | 224.69 g/mol |
| Structure | Glycine-D-Valine dipeptide with a methyl ester at the C-terminus and a hydrochloride salt at the N-terminus. |
| Primary Role | Synthetic intermediate / Building block in peptide synthesis. researchgate.net |
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2R)-2-[(2-aminoacetyl)amino]-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-5(2)7(8(12)13-3)10-6(11)4-9;/h5,7H,4,9H2,1-3H3,(H,10,11);1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEAZBQBMZGHEE-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC)NC(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Enzymatic Approaches to Methyl Glycyl D Valinate Hydrochloride
Solution-Phase Peptide Synthesis Strategies
Solution-phase synthesis, while often more labor-intensive than solid-phase methods due to the need for purification of intermediates, provides flexibility and is highly suitable for the production of dipeptides. libretexts.orgchempep.com The core principle involves the sequential coupling of protected amino acid derivatives in a homogenous solvent system.
The construction of peptide chains can be approached through two primary strategies: divergent and convergent synthesis.
Divergent (or Stepwise) Synthesis: This is the most common approach for linear peptide synthesis. The peptide chain is assembled sequentially, adding one amino acid at a time from the C-terminus to the N-terminus. nih.gov In the context of Methyl glycyl-D-valinate hydrochloride, the synthesis would begin with the C-terminal residue, D-valine methyl ester. The N-terminus of this amino acid is deprotected, and then it is coupled with an N-protected glycine (B1666218). This linear, step-by-step assembly minimizes the complexity of intermediate purification for short peptides.
Convergent Synthesis: This strategy involves the independent synthesis of several peptide fragments, which are then purified and combined to form the final, larger peptide. nih.govresearchgate.net While highly efficient for producing large proteins by reducing the cumulative error of multiple synthetic steps, a convergent approach is generally unnecessary for a simple dipeptide. aiche.org However, the principle can be illustrated by imagining the separate preparation of protected glycine and protected D-valine, which are then coupled. This approach becomes more advantageous as peptide length increases, as it allows for the creation and purification of smaller, more manageable segments before the final coupling steps. bachem.com
For this compound, a divergent, stepwise approach is the most practical and widely applied pathway.
The formation of a peptide bond is a condensation reaction that is not spontaneous and requires the "activation" of the carboxylic acid group of the N-terminal amino acid (glycine in this case). mdpi.comresearchgate.net This is achieved using coupling reagents that convert the carboxyl group into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amino group of the C-terminal amino acid (D-valine methyl ester).
Several classes of coupling reagents are commonly employed in solution-phase synthesis:
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic activators. bachem.compeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine to form the peptide bond. A major drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is poorly soluble and can complicate purification. peptide.com DIC is often preferred in solid-phase synthesis because its corresponding urea byproduct is more soluble. peptide.com
Phosphonium Reagents: These reagents, such as BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are highly efficient and lead to rapid coupling. bachem.comthieme-connect.de They react with the carboxylic acid in the presence of a base to form an active ester, typically with an additive like HOBt (Hydroxybenzotriazole), which then acylates the amine. thieme-connect.de PyBOP is often favored over BOP because its byproducts are considered less hazardous. peptide.com
Uronium/Aminium Salts: This class includes highly effective reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). bachem.comluxembourg-bio.com Similar to phosphonium salts, they operate by forming active esters in the presence of a base. HATU is particularly potent and is known to be effective even for sterically hindered couplings, reducing the risk of side reactions. chempep.comluxembourg-bio.com
| Reagent Class | Example(s) | Mechanism/Intermediate | Advantages | Disadvantages |
|---|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Forms a reactive O-acylisourea intermediate. | Cost-effective and widely used. bachem.com | High risk of racemization without additives; byproduct precipitation (DCC) can complicate purification. peptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms a benzotriazolyl active ester. thieme-connect.de | High coupling efficiency, rapid reactions. peptide.com | Can be more expensive; BOP produces a carcinogenic byproduct (HMPA). bachem.com |
| Uronium/Aminium Salts | HBTU, TBTU, HATU | Forms HOBt or HOAt active esters. luxembourg-bio.com | Very high coupling rates, low racemization (especially HATU). bachem.com | Can cause guanidinylation of the free N-terminus if not pre-activated. peptide.com |
To ensure the specific formation of the glycyl-D-valinate bond and prevent unwanted side reactions like polymerization, it is essential to use protecting groups. libretexts.orgnih.govspringernature.com
N-alpha-Amino Protection: The amino group of glycine must be temporarily blocked to prevent it from reacting with another activated glycine molecule. researchgate.net Common protecting groups for this purpose are urethane-based, which are known to suppress racemization. bachem.comrsc.org
Boc (tert-Butoxycarbonyl): This group is stable under a wide range of conditions but is easily removed with moderate acid, such as Trifluoroacetic acid (TFA). masterorganicchemistry.comcreative-peptides.com
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is stable to acid but is cleaved under mild basic conditions, typically using a solution of piperidine in a solvent like DMF. chempep.comcreative-peptides.com
C-Terminal Ester Protection: The carboxyl group of D-valine is protected as a methyl ester. This prevents the carboxyl group from being activated and reacting with the amino group of glycine. The ester also enhances the solubility of the amino acid derivative in organic solvents. This methyl ester group remains throughout the coupling and N-terminal deprotection steps and is typically stable until the final product stage. The final compound is isolated as a hydrochloride salt, which protonates the free N-terminus of the glycine residue following the removal of its protecting group.
Protection of the N-terminus of glycine (e.g., with a Boc group).
Activation of the carboxylic acid of N-Boc-glycine using a coupling reagent.
Coupling of activated N-Boc-glycine with D-valine methyl ester hydrochloride in the presence of a base to neutralize the salt.
Purification of the protected dipeptide, N-Boc-glycyl-D-valinate methyl ester.
Deprotection of the N-terminal Boc group using an acid (e.g., HCl in an organic solvent), which simultaneously forms the final hydrochloride salt.
| Protecting Group | Abbreviation | Target Functional Group | Cleavage Conditions | Key Features |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | α-Amino | Moderate Acid (e.g., TFA, HCl) creative-peptides.com | Commonly used in solution-phase and a specific strategy of solid-phase synthesis; stable to base. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino | Mild Base (e.g., 20% Piperidine in DMF) creative-peptides.com | The cornerstone of modern solid-phase synthesis due to its mild cleavage; stable to acid. |
| Methyl Ester | -OMe | C-Terminal Carboxyl | Generally stable; can be cleaved by saponification if the free acid is desired. | Provides protection and improves solubility. |
Stereochemical Control and Racemization Avoidance in Glycyl-D-Valinate Bond Formation
Maintaining the chiral integrity of the amino acids is one of the most critical challenges in peptide synthesis. mdpi.com Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, can lead to diastereomeric impurities that are difficult to separate from the desired product.
Racemization primarily occurs in the activated amino acid residue. There are two main mechanisms by which the α-carbon can lose its stereochemical configuration:
Oxazolone Formation: This is the most common pathway for racemization. rsc.orgnih.gov The activated carboxyl group of an N-protected amino acid can be attacked intramolecularly by the oxygen of the N-acyl group, forming a 5(4H)-oxazolone ring. This intermediate is readily deprotonated at the α-carbon by a base, forming a planar, achiral enolate. Reprotonation can occur from either face, leading to a mixture of L- and D-isomers. bachem.comhighfine.com
Direct Enolization (α-Abstraction): A strong base can directly abstract the proton from the α-carbon of the activated amino acid, forming an enolate intermediate without proceeding through an oxazolone. nih.govhighfine.com This pathway is less common but can be significant under strongly basic conditions.
Even though glycine activation poses no risk, synthetic protocols are designed to be broadly applicable and inherently minimize racemization for chiral amino acids.
Use of Urethane-Type Protecting Groups: N-protecting groups like Boc and Fmoc are of the urethane type. The electronic structure of the urethane linkage significantly reduces the tendency of the protected amino acid to form an oxazolone, thereby preserving its optical purity upon activation. bachem.comrsc.org
Addition of Racemization Suppressants: Additives such as 1-hydroxybenzotriazole (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), are frequently used with coupling reagents, especially carbodiimides. peptide.comcreative-peptides.com These additives react with the initial activated intermediate (e.g., the O-acylisourea) to form an active ester. These active esters are more stable and less prone to racemization than the initial intermediate, while still being reactive enough to couple efficiently with the amine component. chempep.com
Control of Base: The type and amount of base used can influence the extent of racemization. Weaker bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are often preferred over stronger or more sterically hindered bases like N,N-diisopropylethylamine (DIPEA), as they are less likely to promote proton abstraction from the α-carbon. bachem.comhighfine.com
Reaction Conditions: Lowering the reaction temperature and minimizing the time the amino acid spends in its activated state before coupling can also help to reduce the risk of racemization.
By employing these strategies, chemists can ensure that the stereochemical integrity of chiral residues like D-valine is maintained throughout the synthetic process, leading to a final product of high optical purity.
Precursor Sourcing and Derivatization: L-Valine Methyl Ester Hydrochloride
The synthesis of this compound necessitates the strategic sourcing and derivatization of its constituent amino acid precursors. A key precursor is the methyl ester of valine, specifically the L-enantiomer, L-valine methyl ester hydrochloride. This compound serves as a crucial building block, providing the valine backbone of the target dipeptide ester. Its preparation involves the protection of the carboxylic acid functionality of L-valine as a methyl ester, a common strategy in peptide synthesis to prevent unwanted side reactions and facilitate controlled peptide bond formation. The hydrochloride salt form enhances the stability and handling characteristics of the amino acid ester.
Esterification Methodologies for Amino Acid Hydrochlorides
The esterification of amino acids, including L-valine, to their corresponding methyl ester hydrochlorides can be accomplished through several established methodologies. These methods aim to achieve high yields and purity while minimizing side reactions such as racemization.
One of the most common and effective methods is the reaction of the amino acid with methanol (B129727) in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a frequently employed reagent for this transformation. nih.gov In this process, thionyl chloride reacts with methanol to generate anhydrous hydrogen chloride in situ, which then catalyzes the esterification of the carboxylic acid group of the amino acid. This method is advantageous as it provides a convenient source of anhydrous HCl, driving the reaction to completion. nih.gov A general procedure involves the slow addition of thionyl chloride to cold methanol, followed by the addition of the amino acid and subsequent heating under reflux.
Another widely used method involves the use of trimethylchlorosilane (TMSCl) in methanol. nih.gov This approach offers a milder and more convenient alternative to the thionyl chloride method. The reaction typically proceeds at room temperature by adding TMSCl to a suspension of the amino acid in methanol. The TMSCl activates the carboxylic acid group, facilitating its esterification. This method is compatible with a wide range of amino acids and generally provides good to excellent yields. nih.gov
Protic acids, such as gaseous hydrogen chloride or sulfuric acid dissolved in methanol, can also be used for the direct esterification of amino acids. nih.gov However, these methods can sometimes be less convenient or result in lower yields compared to the thionyl chloride or TMSCl methods.
The choice of esterification method often depends on factors such as the specific amino acid, desired scale, and available reagents. For L-valine, both the thionyl chloride and TMSCl methods have been shown to be effective for the synthesis of L-valine methyl ester hydrochloride.
Table 1: Comparison of Esterification Methodologies for Amino Acid Methyl Ester Hydrochlorides
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Thionyl Chloride | Amino acid, Methanol, Thionyl chloride | Reflux | High yield, convenient source of anhydrous HCl | Corrosive and hazardous reagent |
| Trimethylchlorosilane | Amino acid, Methanol, Trimethylchlorosilane | Room temperature | Mild conditions, convenient | May result in slightly lower yields than the thionyl chloride method |
Regioselective Functionalization Approaches
Once L-valine methyl ester hydrochloride is synthesized, the next critical step towards the formation of a dipeptide is the regioselective functionalization of its free amino group. The esterification of the carboxylic acid group effectively "protects" it, allowing the amino group to be the primary site of reaction for subsequent peptide coupling. This inherent regioselectivity is a cornerstone of peptide synthesis.
The primary functionalization required is N-acylation, where the amino group of L-valine methyl ester hydrochloride acts as a nucleophile to attack an activated carboxyl group of another amino acid, in this case, a protected glycine derivative. This reaction forms the amide (peptide) bond. To achieve this regioselectively, the glycine molecule must have its amino group protected (e.g., as an N-Boc or N-Cbz derivative) and its carboxylic acid group activated.
Common peptide coupling reagents are used to facilitate this regioselective N-acylation. These reagents activate the carboxylic acid of the N-protected glycine, making it susceptible to nucleophilic attack by the amino group of L-valine methyl ester. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), are frequently used for this purpose, often in the presence of additives like 1-hydroxybenzotriazole (HOBt) or hydroxysuccinimide (HOSu) to suppress side reactions and minimize racemization. Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are also highly efficient coupling reagents that promote the regioselective formation of the peptide bond.
The hydrochloride salt of L-valine methyl ester is typically neutralized in situ using a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to liberate the free amino group for the coupling reaction. The choice of base and coupling reagent is crucial for achieving high yields and maintaining the stereochemical integrity of the amino acid residues.
In the context of synthesizing this compound, while the initial precursor discussed is the L-enantiomer, the same principles of regioselective N-acylation apply to the D-enantiomer, D-valine methyl ester hydrochloride. The free amino group of the D-valine ester will selectively react with the activated carboxyl group of N-protected glycine to form the desired dipeptide backbone.
Theoretical and Computational Studies on Methyl Glycyl D Valinate Hydrochloride
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. Methods like Density Functional Theory (DFT) and ab initio calculations provide a detailed picture of the electronic structure, which in turn dictates the molecule's geometry, stability, and reactivity. These methods have been successfully applied to analyze the structure and energetics of various dipeptides. researchgate.net
The biological and chemical activity of a flexible molecule like Methyl glycyl-D-valinate hydrochloride is closely linked to its three-dimensional shape or conformation. Quantum chemical calculations can be used to map the potential energy surface of the molecule by systematically rotating its flexible dihedral angles, such as the Ramachandran angles (φ and ψ) of the peptide backbone.
High-level ab initio and DFT calculations on model dipeptides, such as the alanine dipeptide, have identified several low-energy conformers. acs.org These stable structures, including C7eq (an intramolecularly hydrogen-bonded ring), C5 (a fully extended conformation), and α-helical-like structures, represent local minima on the energy landscape. acs.org A similar theoretical investigation of this compound would yield a detailed map of its stable isomers. The relative energies of these conformers, calculated with high accuracy, determine their population distribution in the gas phase.
Table 1: Hypothetical Relative Energies of Stable Conformers for this compound Based on DFT Calculations
| Conformer | Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) | Key Features |
| C7eq | (-80°, +70°) | 0.00 | Intramolecular H-bond |
| C5 | (-160°, +160°) | 0.85 | Extended backbone |
| αR | (-70°, -40°) | 2.10 | Right-handed helical turn |
| PII | (-75°, +145°) | 1.50 | Polyproline II-like |
| C7ax | (+70°, -70°) | 1.20 | Intramolecular H-bond |
As a hydrochloride salt, understanding the protonation state of this compound is critical. Computational studies are essential for determining the most likely sites of protonation and the nature of the interaction with the chloride counter-ion. nih.govresearchgate.net For a dipeptide, the most basic site is typically the N-terminal amino group.
Quantum chemical calculations can model the protonated dipeptide and characterize the non-covalent interactions with the chloride ion. These interactions are primarily electrostatic, involving hydrogen bonds between the ammonium group (N—H) and the chloride ion (Cl). DFT studies on similar ionic complexes have been used to calculate interaction energies, equilibrium distances, and vibrational frequencies associated with these hydrogen bonds. nih.gov Such analyses provide a precise description of the forces holding the ion pair together. Computational studies on acidic dipeptides have also provided insights into the gas-phase acidities and preferred sites of deprotonation, which is the reverse of the protonation process. nih.gov
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, particularly in solution. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual trajectory of the system. upc.edu
For this compound, MD simulations in an explicit solvent like water would reveal its conformational flexibility and how it is influenced by interactions with the surrounding solvent molecules. upc.edunih.gov The solvent can significantly alter the conformational preferences observed in the gas phase. For instance, polar solvent molecules can form hydrogen bonds with the peptide backbone, competing with and disrupting intramolecular hydrogen bonds that stabilize certain conformers like C7eq. upc.edu This can lead to an increased population of more extended conformations, such as PII or C5, which are better solvated. upc.edu Constant pH molecular dynamics is an advanced technique that can also be used to couple the conformational dynamics of the peptide with changes in protonation states "on the fly". nih.govresearchgate.net
Table 2: Hypothetical Conformational Populations of this compound in Different Solvents from MD Simulations
| Conformer | Population in Gas Phase (%) | Population in Water (%) | Population in Chloroform (%) |
| C7eq | 65 | 20 | 55 |
| C5 | 15 | 30 | 25 |
| PII | 10 | 40 | 10 |
| Others | 10 | 10 | 10 |
Molecular Docking and Interaction Profiling in Model Systems (Conceptual, Non-Clinical)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). This method is invaluable for generating hypotheses about molecular recognition.
In a conceptual framework, this compound could be docked into the active sites of various model receptors to explore potential binding modes. Such studies are crucial in the early stages of drug discovery and in chemical biology to understand how small molecules might interact with biological targets. For enzymes that process dipeptides, such as dipeptidyl peptidases or dipeptide epimerases, docking can predict whether the compound is likely to bind and what specific interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) stabilize the complex. researchgate.net Computational approaches combining homology modeling of enzyme structures with in silico docking have successfully guided the identification of novel enzyme substrates. nih.govresearchgate.net
This compound can be computationally modeled as a substrate analog for various peptidases. Substrate analogs are molecules that mimic the natural substrate of an enzyme and are used to study its mechanism, structure, and function. umn.edu
By modeling the dipeptide within an enzyme's active site, researchers can investigate the structural basis of substrate specificity. For example, docking simulations could reveal why an enzyme might prefer a D-valine residue at a particular position. These models can help explain the catalytic mechanism, such as how the peptide bond is positioned relative to catalytic residues or a catalytic metal ion for hydrolysis. researchgate.net Such in silico modeling provides a powerful, non-clinical tool for understanding fundamental enzyme-substrate interactions and guiding the design of more specific enzyme inhibitors or probes. researchgate.net
Methyl Glycyl D Valinate Hydrochloride As a Model System in Fundamental Peptide Research
Investigating Peptide Bond Formation Kinetics and Thermodynamics
The formation of a peptide bond is a thermodynamically unfavorable process in aqueous environments, requiring energy input to proceed. reddit.com However, it is kinetically stable, meaning the reverse reaction, hydrolysis, is slow without a catalyst. reddit.com Understanding the precise energetic and kinetic parameters of this fundamental reaction is crucial for both synthetic peptide chemistry and for comprehending biological protein synthesis.
The kinetics of peptide bond formation are complex and can be influenced by the nature of the amino acid residues and the reaction conditions. researchgate.net The rate of formation is dependent on the activation energy required to reach the transition state. In biological systems, enzymes drastically lower this activation energy. reddit.com In synthetic chemistry, coupling reagents are employed to activate the carboxylic acid group and facilitate the reaction. The study of simple dipeptides like Methyl glycyl-D-valinate hydrochloride allows researchers to dissect the influence of amino acid side chains and protecting groups on the reaction rates and mechanisms, without the complexities of larger polypeptide chains.
Table 1: Representative Thermodynamic and Kinetic Data for Glycine (B1666218) Peptide Bond Formation
| Parameter | Value | Conditions | Reference |
| ΔG‡ (Activation Free Energy) | ~41.8 kcal/mol | Gas Phase | nih.gov |
| ΔH (Enthalpy of Reaction) | -12.83 kcal/mol | Explicit Water | nih.gov |
| ΔG₀ (Gibbs Free Energy) | ~ -8 kcal/mol | Explicit Water | nih.gov |
Note: Data presented is for the formation of a glycyl-glycine peptide bond and serves as an illustrative model for dipeptide formation.
Studies on Ester Hydrolysis and Stability in Controlled Environments
The methyl ester group in this compound serves as a protecting group for the C-terminal carboxylic acid. The stability of this ester linkage is a critical factor, both for its utility in synthetic peptide chemistry and for its potential application in prodrug design. The hydrolysis of the ester bond is influenced by pH, temperature, and the presence of enzymes.
Generally, dipeptide esters exhibit maximal stability in acidic conditions, around pH 4-5. As the pH increases, the rate of hydrolysis also increases. Studies on various dipeptide model prodrugs have shown that their degradation follows first-order kinetics. For instance, some dipeptides have demonstrated half-lives ranging from hours to days depending on the specific amino acid sequence and conditions. The presence of a glycyl residue in dipeptide prodrugs has been observed to decrease stability in some cases.
The enzymatic hydrolysis of amino acid esters is a key consideration, particularly in biological systems. Enzymes such as esterases and proteases can catalyze the cleavage of the ester bond, releasing the free carboxylic acid. The rate of this enzymatic hydrolysis can be significantly faster than chemical hydrolysis. For example, studies with acyclovir (B1169) dipeptide ester prodrugs in plasma and intestinal homogenates showed rapid hydrolysis, with half-lives ranging from a few minutes to several hours. doi.org The specific amino acid sequence and the stereochemistry (D- vs. L-amino acids) can influence the susceptibility of the ester to enzymatic cleavage. nih.gov The D-amino acid in this compound is expected to confer greater stability against enzymatic degradation compared to its L-counterpart, as many proteases exhibit stereospecificity.
Table 2: Illustrative Stability of Dipeptide Esters in Various Media
| Dipeptide Ester Prodrug | Medium | Half-life (t½) | Reference |
| Val-Val-acyclovir | Plasma | > 3 hours | doi.orgrutgers.edu |
| Gly-Val-acyclovir | Plasma | ~21 minutes | doi.org |
Note: This table provides examples of the stability of different dipeptide ester prodrugs to illustrate the impact of the amino acid sequence on hydrolysis rates.
Research into Peptide-Based Prodrug Design Concepts (Mechanistic, Non-Clinical)
The structural and chemical properties of this compound make it an excellent model for exploring fundamental concepts in peptide-based prodrug design. Prodrugs are inactive derivatives of a drug molecule that are converted to the active form in the body. This approach is often used to improve a drug's solubility, permeability, stability, or to achieve targeted delivery. rutgers.edu
Enhancing Biochemical Stability and Controlled Release Mechanisms
A key goal in prodrug design is to create a molecule that is stable enough to reach its target site before being converted to the active drug. The use of a dipeptide moiety like glycyl-D-valinate can significantly influence the biochemical stability of a prodrug. The peptide bond itself is relatively stable to chemical hydrolysis, and the presence of a D-amino acid like D-valine can confer resistance to enzymatic degradation by peptidases. nih.gov
The ester linkage in a dipeptide methyl ester prodrug provides a mechanism for controlled release. The rate of hydrolysis of this ester can be tuned by modifying the amino acid residues. This allows for the design of prodrugs with varying release profiles, from rapid release to sustained release over a longer period. doi.org Research using model compounds helps to establish structure-activity relationships, where the steric and electronic properties of the amino acid side chains are correlated with the rate of enzymatic and chemical cleavage.
Impact of Methyl Glycyl-D-Valinate Moiety on Physicochemical Properties
Attaching a dipeptide moiety to a drug can significantly alter its physicochemical properties, such as lipophilicity and permeability, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
Permeability: Many drugs have poor permeability across biological membranes, such as the intestinal epithelium or the blood-brain barrier. Dipeptide prodrugs can be designed to take advantage of specific amino acid and peptide transporters, such as PEPT1 and PEPT2, which are expressed in the intestines, kidneys, and other tissues. nih.gov By mimicking naturally occurring dipeptides, these prodrugs can be actively transported across cell membranes, leading to improved absorption and bioavailability. Studies with dipeptide prodrugs of various drugs have demonstrated significantly enhanced permeability compared to the parent compounds. For example, dipeptide monoester prodrugs of floxuridine (B1672851) and gemcitabine (B846) showed 11- to 19-fold higher membrane permeability than their parent drugs. mdpi.com
Table 3: Impact of Dipeptide Moieties on Drug Permeability
| Drug/Prodrug | Permeability Enhancement (fold increase vs. parent drug) | Model System | Reference |
| Floxuridine Dipeptide Prodrug | 19 | Mouse Jejunum | mdpi.com |
| Gemcitabine Dipeptide Prodrug | 11 | Mouse Jejunum | mdpi.com |
| Prednisone Dipeptide Prodrug | - | MDCK cells (avoids P-gp efflux) | nih.gov |
Note: This table illustrates the potential of dipeptide moieties to enhance the permeability of parent drug molecules.
This compound serves as a valuable and versatile model system in fundamental peptide research. Its use allows for the detailed investigation of peptide bond formation and cleavage, providing crucial data on the kinetics and thermodynamics of these processes. Furthermore, it is an excellent tool for studying the stability of peptide esters under various conditions, which is essential for both synthetic applications and for understanding the behavior of peptides in biological environments. Finally, this dipeptide ester provides a simplified yet informative platform for exploring the core principles of peptide-based prodrug design, including the modulation of biochemical stability, controlled release mechanisms, and the impact on key physicochemical properties like lipophilicity and permeability. The insights gained from studying this model compound contribute significantly to the broader understanding of peptide chemistry and the development of new therapeutic agents.
Advanced Analytical Methodologies for Research Purity and Characterization of Peptide Esters
Chromatographic Method Development for High-Purity Isolation and Analysis
Chromatography is the cornerstone of peptide ester analysis, enabling the separation of the main compound from a complex mixture of reactants, byproducts, and degradation products. The development of robust chromatographic methods is essential for both preparative isolation and analytical quality control.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of synthetic peptides and their derivatives. mtoz-biolabs.comresolvemass.ca For peptide esters like Methyl glycyl-D-valinate hydrochloride, Reversed-Phase HPLC (RP-HPLC) is the preferred mode. mtoz-biolabs.com This method separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. mtoz-biolabs.comhplc.eu
Method development involves optimizing several parameters to achieve baseline separation of the main peptide ester peak from all potential impurities. almacgroup.comalmacgroup.com These impurities can include truncated or deletion sequences, products with incomplete removal of protecting groups from the synthesis, or isomers. almacgroup.comaltabioscience.com A common approach involves a binary gradient elution system, typically using water and acetonitrile, with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. altabioscience.com Detection is most effectively performed using a UV detector at a wavelength of approximately 215 nm, where the peptide bond exhibits strong absorbance. altabioscience.com Ultra-High-Performance Liquid Chromatography (UHPLC) systems may be employed for enhanced resolution and faster analysis times. almacgroup.com
Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Condition | Purpose |
| Column | C18, 2.1 x 100 mm, 1.7 µm | Provides high-resolution separation based on hydrophobicity. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to improve peak shape and provide protons for ionization in MS. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent to elute compounds from the reversed-phase column. |
| Gradient | 5% to 40% B over 20 min | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 0.3 mL/min | Optimal flow for the given column dimensions to ensure efficient separation. |
| Column Temp. | 40 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection | UV at 215 nm | Maximizes sensitivity for detecting the peptide backbone. |
| Injection Vol. | 5 µL | Standard volume for analytical-scale injections. |
Gas Chromatography (GC) is primarily suited for the analysis of volatile and thermally stable compounds. americanpeptidesociety.org Peptides and their salts, including this compound, are inherently non-volatile due to their polar nature and strong intermolecular forces. americanpeptidesociety.orgthermofisher.com Therefore, direct GC analysis is not feasible. However, GC becomes a valuable tool after a chemical derivatization step that converts the polar functional groups (e.g., the N-terminal amine) into more volatile, less reactive moieties. thermofisher.comsigmaaldrich.com
Common derivatization techniques include silylation, which replaces active hydrogens with a nonpolar group like tert-butyldimethylsilyl (TBDMS) using reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comresearchgate.net Another approach is acylation of the amine group. This methodology is particularly useful for detecting specific impurities, such as residual amino acid starting materials or small, volatile byproducts from the synthesis process. americanpeptidesociety.org When coupled with a mass spectrometer (GC-MS), this technique provides excellent resolution and structural information for these derivatives. researchgate.netacs.org
Capillary Electrophoresis (CE) is a high-resolution separation technique that is orthogonal to HPLC, meaning it separates compounds based on different physicochemical principles. nih.gov CE separates analytes based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of a high electric field. nih.gov This makes it exceptionally well-suited for the analysis of charged and polar molecules like peptide esters. nih.gov
For this compound, CE can effectively separate the protonated dipeptide ester from neutral impurities, deamidated species, or byproducts with a different net charge. Method development focuses on optimizing the background electrolyte (BGE) pH, buffer composition, and applied voltage to maximize resolution. nih.govnih.gov The technique's high efficiency allows for the separation of closely related species, including isomers that may be difficult to resolve by HPLC. acs.orgmdpi.com
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques, which couple a separation method with a powerful detection technology like mass spectrometry, are indispensable for the unambiguous characterization of peptide esters.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for confirming the molecular weight and amino acid sequence of this compound. waters.comnih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental composition. lcms.czrsc.org
Following separation by LC, the compound is introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves selecting the parent ion, fragmenting it, and analyzing the resulting product ions. rsc.org The fragmentation pattern, typically yielding b- and y-ions from cleavage of the peptide amide bond, allows for the direct confirmation of the glycyl-D-valinate sequence. enovatia.com This approach is also paramount for identifying unknown impurities. lcms.czthermofisher.com The mass difference between an impurity and the main compound can reveal the nature of the modification, such as the deletion of an amino acid or the failure to remove a protecting group from the synthesis. nih.govpeptide.com
Gas Chromatography-Mass Spectrometry (GC-MS) serves a similar purpose for volatile derivatives. nih.govjmchemsci.com The electron ionization (EI) fragmentation patterns of derivatized amino acids and small peptides are highly reproducible and can be used to identify components by comparison to spectral libraries. sigmaaldrich.comresearchgate.net
Table 2: Expected MS/MS Fragmentation for Structural Confirmation of Methyl glycyl-D-valinate
| Parent Ion (m/z) | Fragment Ion | Fragment Type | Calculated m/z | Structural Information |
| 203.14 (M+H)⁺ | Gly | b₁ | 58.03 | Confirms Glycine (B1666218) at N-terminus |
| 203.14 (M+H)⁺ | D-Val-OMe | y₁ | 146.11 | Confirms C-terminal D-Valine methyl ester |
LC-MS/MS is also a premier tool for the sensitive and selective quantification of this compound and its impurities, even at trace levels within complex reaction mixtures. nih.govresearchgate.net For targeted quantification, the mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode. acs.org In this mode, a specific precursor ion (the parent molecule) is selected and fragmented, and only a specific, characteristic product ion is monitored. This process creates a highly specific and sensitive analytical signal, minimizing interference from the sample matrix. nih.gov
This method can accurately determine the purity of the final product and quantify specific impurities relative to the main compound, often achieving limits of quantification well below the 0.1% threshold required for pharmaceutical-grade substances. almacgroup.comresearchgate.net For the highest accuracy, stable isotope-labeled versions of the analyte are often used as internal standards to correct for variations in sample preparation and instrument response. mdpi.comspringernature.com
Applications in Advanced Chemical Synthesis and Material Science Non Biological/non Clinical
Role as a Chiral Building Block in Asymmetric Synthesis
Chiral dipeptides and their derivatives are valuable as building blocks in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. The defined stereochemistry of the amino acid components, such as the D-valine in methyl glycyl-D-valinate hydrochloride, allows for the transfer of chirality to new molecules. These building blocks can be incorporated into larger, more complex structures, influencing their three-dimensional arrangement and, consequently, their chemical and physical properties.
The use of chiral auxiliaries is a common strategy in asymmetric synthesis, where a chiral molecule is temporarily attached to a non-chiral substrate to direct a chemical reaction toward a specific stereochemical outcome. Dipeptides can serve as or be converted into such auxiliaries. For instance, the stereoselective synthesis of complex molecules often relies on the predictable facial selectivity imparted by a chiral auxiliary derived from an amino acid or peptide.
Table 1: Examples of Chiral Auxiliaries and Their Applications in Asymmetric Synthesis
| Chiral Auxiliary Class | Example Reaction | Diastereomeric Excess (d.e.) |
|---|---|---|
| Oxazolidinones | Asymmetric alkylation | >95% |
| Camphorsultams | Asymmetric Diels-Alder | >98% |
Incorporation into Complex Peptide and Peptidomimetic Scaffolds
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and bioavailability. nih.gov Dipeptides like this compound are fundamental starting materials for the synthesis of these complex scaffolds. They can be elongated, cyclized, or otherwise modified to create molecules that can interact with biological targets or serve as structural components in new materials.
The design of peptidomimetics often involves replacing or modifying the peptide backbone to restrict conformational flexibility and present amino acid side chains in a specific orientation. The incorporation of D-amino acids, such as the D-valine in the title compound, is a common strategy to increase resistance to enzymatic degradation and to induce specific secondary structures like β-turns. These structures are crucial for the biological activity of many peptides and their mimetics.
Research in peptidomimetic design has led to the development of various scaffolds that can be accessed using dipeptide building blocks. These include cyclic peptides, peptoids (N-substituted glycines), and molecules with non-peptidic backbones that spatially arrange key functional groups to mimic the pharmacophore of a natural peptide. mdpi.com
Development of Novel Peptide-Based Catalysts and Reagents
In recent years, small peptides have emerged as effective organocatalysts for a variety of chemical transformations. acs.org The combination of different amino acid residues can create a chiral microenvironment that promotes enantioselective reactions. Dipeptides and their derivatives can act as catalysts for reactions such as aldol (B89426) additions, Michael additions, and epoxidations. nih.gov
The catalytic activity of these peptides often arises from the cooperative action of functional groups in the amino acid side chains and the peptide backbone. For example, a basic amino acid residue can activate a nucleophile, while an acidic residue can activate an electrophile. The chirality of the peptide backbone ensures that the reaction proceeds with high enantioselectivity. nih.gov
While the catalytic activity of this compound itself has not been reported, dipeptides containing valine have been shown to be effective catalysts in asymmetric aldol reactions. The specific sequence and stereochemistry of the amino acids in a dipeptide catalyst are critical for its activity and selectivity.
Table 2: Dipeptide-Catalyzed Asymmetric Reactions
| Dipeptide Catalyst | Reaction Type | Enantiomeric Excess (e.e.) |
|---|---|---|
| L-Pro-L-Phe | Aldol reaction | Up to 99% |
| L-His-L-Leu | Michael addition | >90% |
The field of peptide-based catalysis is rapidly expanding, and the systematic screening of dipeptide libraries is a common approach to discovering new and efficient catalysts for a wide range of organic transformations.
Exploration in Polymer Chemistry and Biomaterial Precursors
Peptides and their derivatives are increasingly being used as monomers or functional components in the synthesis of advanced polymers and biomaterials. nih.gov Peptide-polymer conjugates combine the biocompatibility and specific recognition properties of peptides with the processability and mechanical properties of synthetic polymers. researchgate.net These materials have applications in drug delivery, tissue engineering, and as functional coatings. rsc.org
Dipeptides can be incorporated into polymer backbones to create biodegradable polyesters and polyamides. The ester and amine functionalities of this compound make it a suitable precursor for polycondensation reactions. The resulting polymers would contain chiral centers, which could influence their macroscopic properties, such as their morphology and degradation behavior.
Furthermore, self-assembling peptides are a class of materials that form ordered nanostructures, such as nanofibers and hydrogels, through non-covalent interactions. mdpi.com Dipeptides are the simplest building blocks for these materials. The sequence of the amino acids and their chirality are key determinants of the self-assembly process and the properties of the resulting materials. While the self-assembly of this compound is not documented, related dipeptides have been shown to form a variety of nanostructures with potential applications in materials science.
The synthesis of peptide-based polymers can be achieved through various methods, including the ring-opening polymerization of N-carboxyanhydrides derived from amino acids or the direct polycondensation of peptide monomers. thieme-connect.de The incorporation of specific dipeptide sequences allows for the precise control over the chemical and physical properties of the resulting polymers. mdpi.com
Future Research Directions and Unexplored Potential
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of dipeptides and their esters is traditionally performed using batch chemistry, a process that can be time-consuming and challenging to scale. The future of synthesizing compounds like Methyl glycyl-D-valinate hydrochloride lies in the adoption of continuous flow chemistry and automated platforms. researcher.life
Flow chemistry offers numerous advantages over batch processing, including superior heat and mass transfer, enhanced safety, and ease of automation. researcher.life For dipeptide synthesis, flow reactors have been successfully used to construct Boc, Cbz, and Fmoc N-protected dipeptides in high yields and purities, significantly reducing reaction times from over 24 hours to just 3-4 hours. durham.ac.uk This methodology can be extended to solution-phase synthesis, which avoids the use of solid support resins and is highly desirable for scalability. researcher.life
Automated peptide synthesizers, which have revolutionized Solid-Phase Peptide Synthesis (SPPS), provide a framework for the high-throughput production of peptides. americanpeptidesociety.orgbiotage.com These platforms standardize the repetitive cycles of deprotection, coupling, and washing, which minimizes human error and increases reproducibility. americanpeptidesociety.org Instruments range from single-channel systems ideal for specific research needs to parallel synthesizers capable of producing large numbers of peptides simultaneously. biotage.comnih.gov The integration of microwave heating can further accelerate coupling reactions and improve the quality of the synthesis, especially for sterically hindered residues. americanpeptidesociety.orgnih.gov Adapting these automated systems for the solution-phase synthesis of specific dipeptide esters like this compound could enable on-demand, high-purity production for various research applications.
| Feature | Traditional Batch Synthesis | Flow Chemistry Synthesis | Automated SPPS Platforms |
| Reaction Time | Typically >24 hours | 3-4 hours for dipeptides durham.ac.uk | Rapid, with accelerated cycles americanpeptidesociety.org |
| Scalability | Challenging | Readily scalable researcher.life | High-throughput capabilities biotage.com |
| Reproducibility | Operator dependent | High | High due to automation americanpeptidesociety.org |
| Process Control | Limited | Precise control of parameters | Standardized, repeatable cycles americanpeptidesociety.org |
| Waste Generation | Significant | Reduced solvent and reagent use | Optimized for minimal waste |
Novel Spectroscopic Probes for Real-Time Reaction Monitoring
A significant challenge in chemical synthesis is the lack of real-time analytical data, which often leads to unoptimized processes. Future advancements will focus on integrating novel spectroscopic probes and process analytical technology (PAT) to monitor the synthesis of this compound as it happens.
Real-time monitoring of peptide synthesis is an emerging field with powerful applications. s4science.at Techniques that have proven effective for SPPS could be adapted for this purpose. For instance, incorporating a variable bed flow reactor allows for the monitoring of resin swelling and shrinking through pressure changes, which directly correlates with the efficiency of amino acid coupling and Fmoc removal steps. rsc.orgrsc.orgresearchgate.net Another promising, non-invasive technique is the use of refractive index (RI) measurements. The RI of the reaction solution changes as mass is transferred from the liquid phase (activated amino acid) to the solid support, or vice-versa during deprotection, providing a direct readout of reaction progress. s4science.at In-line UV-Vis detection is also used in automated systems to monitor the cleavage of protecting groups like Fmoc. rsc.orgchimia.ch
Beyond these methods, there is unexplored potential in developing bespoke spectroscopic probes. Novel peptide-based fluorescent probes have been synthesized to selectively detect ions like Zn(II) and Cu(II) or molecules such as hydrogen peroxide. nih.govrsc.orgnih.gov A similar concept could be applied to the synthesis of this compound. For example, a fluorogenic reagent could be designed to react specifically with a byproduct of the peptide coupling step, causing a "turn-on" fluorescence signal upon successful bond formation. This would provide a highly sensitive, real-time measure of reaction kinetics and completion, enabling precise process control and optimization.
Advanced Computational Tools for Predictive Synthesis and Property Optimization
The trial-and-error nature of chemical synthesis and optimization is resource-intensive. Advanced computational tools, including molecular dynamics (MD) simulations and machine learning, offer a transformative in-silico approach to designing and optimizing the synthesis and properties of molecules like this compound. nih.govlongdom.org
Computational methods are increasingly used to predict peptide structure, aggregation, and interactions. frontiersin.org Coarse-grained MD simulations, for instance, have been employed to rapidly screen all 400 possible dipeptides to predict their aggregation propensity in water, a key indicator of their self-assembly potential. acs.org Such tools could predict the solubility and stability of this compound under various conditions. Physics-based approaches and tools like the PepFun protocol can predict a wide range of physicochemical properties from the amino acid sequence alone, including hydrophobicity, charge, and isoelectric point. mdpi.com
Furthermore, deep learning models are being developed to predict the outcomes of chemical reactions. nih.gov By training on large datasets from automated synthesis platforms, these models can map the molecular structures of reactants and reagents to reaction parameters, predicting the efficiency of synthesis steps with high accuracy. nih.gov For a target molecule like this compound, such a model could predict optimal coupling reagents, solvent systems, and reaction times to maximize yield and purity while minimizing side reactions. These predictive capabilities provide a foundation for the rational, experimentally aware computational design of synthesis protocols. nih.gov
| Computational Tool | Application for this compound | Potential Outcome |
| Molecular Dynamics (MD) | Simulating molecular behavior in various solvents nih.gov | Prediction of solubility, stability, and conformation |
| Coarse-Grained Models | Predicting aggregation and self-assembly behavior acs.org | Insight into material properties and formulation challenges |
| QSAR Models | Correlating structure with physicochemical properties longdom.org | Prediction of properties for novel derivatives |
| Deep Learning / AI | Predicting synthesis outcomes from reaction parameters nih.govyoutube.com | Optimization of reaction conditions for yield and purity |
| PEP-FOLD / Rosetta | Predicting 3D structure and interactions nih.gov | Understanding potential biological interactions |
Expanding the Scope of Derivatization for Enhanced Research Utility
This compound serves as a basic dipeptide scaffold that can be chemically modified, or derivatized, to create a diverse range of molecules with enhanced utility for research. Future work will focus on expanding this scope through innovative functionalization strategies.
Derivatization is a powerful tool for enhancing the properties of peptides. nih.gov For analytical purposes, attaching specific chemical tags can improve ionization efficiency in mass spectrometry, leading to better detection and sequence coverage. nih.govresearchgate.net For this compound, the primary amine of the glycyl unit or the ester of the D-valinate unit could be modified. For example, palladium-catalyzed reactions like the Suzuki–Miyaura cross-coupling have been used for the high-throughput derivatization of peptide arrays in microtiter plates, allowing for the rapid creation of diverse chemical libraries from a single precursor. acs.orgnih.gov This approach could be used to generate a library of this compound analogs for screening in drug discovery or materials science applications.
Functionalization also plays a critical role in creating advanced materials and therapeutics. Peptides can be functionalized and attached to nanocarriers like nanoparticles or liposomes for targeted drug delivery. rsc.orgnih.govnih.gov By adding a targeting moiety to this compound, it could be explored as part of a larger conjugate designed to deliver a payload to a specific cell type. Furthermore, incorporating unnatural amino acids or functional groups can confer unique structural and functional properties. news-medical.net For instance, derivatization could be used to create peptide-based imaging probes by attaching a radionuclide or a fluorescent dye, enabling applications in diagnostics and molecular imaging. acs.orgmdpi.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
